methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a benzofuran moiety, a thiophene ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran moiety, followed by the introduction of the thiophene ring and the sulfamoyl group. Key steps may include:
Formation of Benzofuran: This can be achieved through cyclization reactions involving phenol derivatives.
Introduction of Thiophene Ring: This step often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, which are known for their mild conditions and high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzofuran and thiophene rings can interact with hydrophobic pockets, while the sulfamoyl group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylate and thiophene sulfonamides share structural similarities.
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylate and benzofuran sulfonamides are closely related.
Uniqueness
Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate is unique due to the combination of the benzofuran and thiophene rings with a sulfamoyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
methyl 3-[1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-11(9-13-10-12-5-3-4-6-14(12)23-13)18-25(20,21)15-7-8-24-16(15)17(19)22-2/h3-8,10-11,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITOOYCZYFTMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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